molecular formula C16H21NO4 B118494 PiperlotineC CAS No. 886989-88-4

PiperlotineC

Cat. No. B118494
M. Wt: 291.34 g/mol
InChI Key: TYFKYDTUEMTUNY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Basis of Piperine's Interaction with Drug Metabolism

Piperine, a major component of black and long peppers, has been shown to significantly enhance drug bioavailability. This enhancement is attributed to piperine's ability to inhibit various drug-metabolizing enzymes in the liver. Studies have demonstrated that piperine can inhibit reactions such as arylhydrocarbon hydroxylation and ethylmorphine-N-demethylation in a dose-dependent manner. The inhibition appears to be noncompetitive and affects multiple cytochrome P-450 forms, suggesting that piperine is a nonspecific inhibitor of drug metabolism. Oral administration of piperine in rats has been observed to inhibit hepatic enzymes and prolong the effects of certain drugs, indicating its potent inhibitory effects on drug metabolism .

Modulation of Intestinal Permeability by Piperine

Piperine's ability to enhance drug bioavailability may also be due to its effects on intestinal permeability. It is hypothesized that piperine interacts with membrane lipids and proteins, altering the

Scientific Research Applications

  • Anticancer and Senostatic Drug
    • Field : Biochemistry and Pharmaceutical Sciences .
    • Application : Piperine has been studied for its potential as an anticancer and senostatic (anti-aging) drug .
    • Methods : The effect of piperine on cytotoxicity and cell proliferation was tested by lactate dehydrogenase (LDH) or water-soluble tetrazolium salt (WST) assay .
    • Results : Piperine induced high cytotoxicity in various cancer cell lines, but led to the proliferation of premature senescent cells .
  • Antioxidant and Anti-inflammatory

    • Field : Biochemistry and Pharmaceutical Sciences .
    • Application : Piperine has been studied for its potential as an antioxidant and anti-inflammatory agent .
    • Methods : The antioxidant and anti-inflammatory effects of piperine were tested using various in vitro and in vivo models .
    • Results : Piperine showed significant antioxidant and anti-inflammatory activities .
  • Antibacterial

    • Field : Microbiology .
    • Application : Piperine has been studied for its potential as an antibacterial agent .
    • Methods : The antibacterial activity of piperine was tested against various bacterial strains using disc diffusion and broth dilution methods .
    • Results : Piperine showed significant antibacterial activity against various bacterial strains .
  • Neuroprotective

    • Field : Neuroscience .
    • Application : Piperine has been studied for its potential as a neuroprotective agent .
    • Methods : The neuroprotective effects of piperine were tested using various in vitro and in vivo models .
    • Results : Piperine showed significant neuroprotective activities .
  • Hepatoprotective

    • Field : Hepatology .
    • Application : Piperine has been studied for its potential as a hepatoprotective agent .
    • Methods : The hepatoprotective effects of piperine were tested using various in vitro and in vivo models .
    • Results : Piperine showed significant hepatoprotective activities .
  • Bioavailability Enhancer

    • Field : Pharmacology .
    • Application : Piperine has been studied for its potential as a bioavailability enhancer .
    • Methods : The bioavailability enhancing effects of piperine were tested by co-administering it with various drugs and observing the changes in drug absorption .
    • Results : Piperine significantly enhanced the bioavailability of various drugs .
  • Immunomodulatory

    • Field : Immunology .
    • Application : Piperine has been studied for its potential as an immunomodulatory agent .
    • Methods : The immunomodulatory effects of piperine were tested using various in vitro and in vivo models .
    • Results : Piperine showed significant immunomodulatory activities .
  • Antimetastatic and Antitumor

    • Field : Oncology .
    • Application : Piperine has been studied for its potential as an antimetastatic and antitumor agent .
    • Methods : The antimetastatic and antitumor effects of piperine were tested using various in vitro and in vivo models .
    • Results : Piperine showed significant antimetastatic and antitumor activities .
  • Treatment of Various Diseases

    • Field : Medicine .
    • Application : Piperine has been studied for its potential in the treatment of various diseases such as diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis .
    • Methods : The therapeutic effects of piperine were tested using various in vitro and in vivo models .
    • Results : Piperine showed significant therapeutic benefits in patients suffering from these diseases .
  • Bio-enhancers

    • Field : Pharmacology .
    • Application : Piperine has been studied for its potential as a bio-enhancer .
    • Methods : The bio-enhancing effects of piperine were tested by co-administering it with various drugs and observing the changes in drug absorption .
    • Results : Piperine significantly enhanced the bioavailability of various drugs .
  • Regulation of Multiple Signaling Molecules

    • Field : Molecular Biology .
    • Application : Piperine has been studied for its potential in regulating multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
    • Methods : The regulatory effects of piperine were tested using various in vitro and in vivo models .
    • Results : Piperine showed significant regulatory activities .

properties

IUPAC Name

(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFKYDTUEMTUNY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxycinnamoyl)pyrrolidine

CAS RN

1703-35-1
Record name Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PiperlotineC
Reactant of Route 2
Reactant of Route 2
PiperlotineC
Reactant of Route 3
Reactant of Route 3
PiperlotineC
Reactant of Route 4
Reactant of Route 4
PiperlotineC
Reactant of Route 5
Reactant of Route 5
PiperlotineC
Reactant of Route 6
Reactant of Route 6
PiperlotineC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.